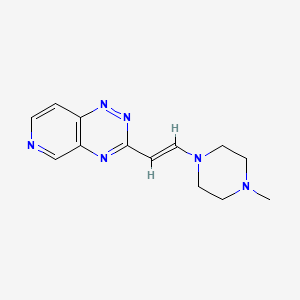
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyrido-triazine core with a vinyl group and a methyl-piperazine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the vinyl group: This step might involve a Heck reaction or other vinylation techniques.
Attachment of the methyl-piperazine group: This could be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group or the nitrogen atoms in the piperazine ring.
Reduction: Reduction reactions might target the vinyl group or other unsaturated parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, influencing their activity. The vinyl and piperazine groups could play roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Methyl-piperazin-1-yl)-ethyl)-pyrido(3,4-e)(1,2,4)triazine
- 3-(2-(4-Methyl-piperazin-1-yl)-propyl)-pyrido(3,4-e)(1,2,4)triazine
Uniqueness
The unique combination of the vinyl group and the methyl-piperazine substituent in 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may confer distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
121845-71-4 |
|---|---|
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
3-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H16N6/c1-18-6-8-19(9-7-18)5-3-13-15-12-10-14-4-2-11(12)16-17-13/h2-5,10H,6-9H2,1H3/b5-3+ |
InChI Key |
RKMAHBJNPIMIIF-HWKANZROSA-N |
Isomeric SMILES |
CN1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2 |
Canonical SMILES |
CN1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















